molecular formula C16H12ClN3OS B2843005 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034612-91-2

2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2843005
CAS No.: 2034612-91-2
M. Wt: 329.8
InChI Key: MQILXMHLHFSYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a pyrazinylmethyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 3-(thiophen-2-yl)pyrazine-2-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the pyrazine ring can undergo reduction to form dihydropyrazine derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.

Major Products

    Substitution: Formation of azido or thiol-substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrazine derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a bioactive compound.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene and pyrazine rings can interact with biological targets through π-π stacking or hydrogen bonding, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(pyrazin-2-yl)benzamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

    N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide: Lacks the chloro group, potentially altering its reactivity and interaction with biological targets.

    2-chloro-N-(thiophen-2-yl)benzamide: Lacks the pyrazine ring, which may influence its chemical behavior and applications.

Uniqueness

2-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct electronic properties and reactivity. The presence of both the thiophene and pyrazine rings, along with the chloro substituent, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-12-5-2-1-4-11(12)16(21)20-10-13-15(19-8-7-18-13)14-6-3-9-22-14/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQILXMHLHFSYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.